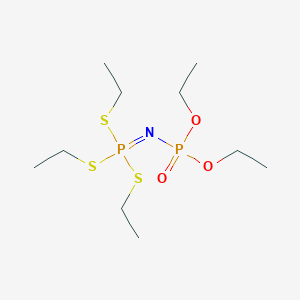
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphorimidotrithioate group, which includes phosphorus, nitrogen, sulfur, and oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate typically involves multiple steps, including the reaction of triethyl phosphite with other reagents under controlled conditions. The synthetic routes can be categorized into several methods such as salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidotrithioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mechanism of Action
The mechanism of action of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate can be compared with other organophosphorus compounds such as:
Triethyl phosphate: Known for its use as a plasticizer and flame retardant.
Triethyl phosphonoacetate: Used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
Triethyl phosphonoacetate: Another reagent used in organic synthesis with similar properties. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
112474-47-2 |
|---|---|
Molecular Formula |
C10H25NO3P2S3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
diethoxyphosphorylimino-tris(ethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO3P2S3/c1-6-13-15(12,14-7-2)11-16(17-8-3,18-9-4)19-10-5/h6-10H2,1-5H3 |
InChI Key |
YRSBNMBKMASPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=P(SCC)(SCC)SCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


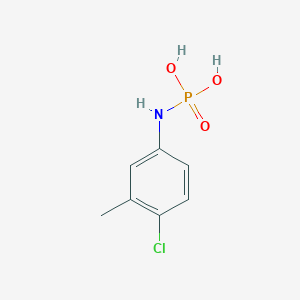

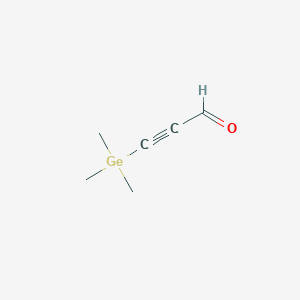
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
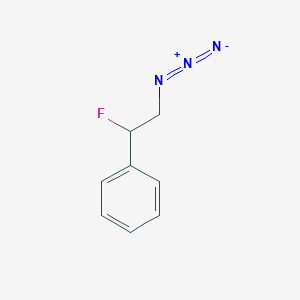
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
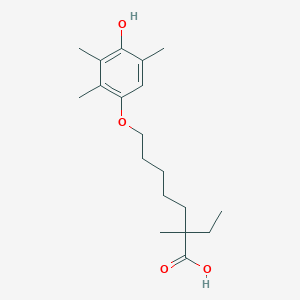
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
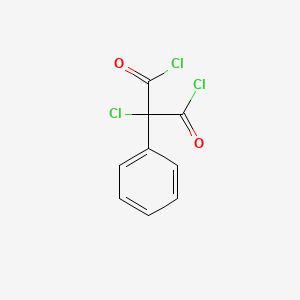

![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
